molecular formula C11H15NO2 B13053745 (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Cat. No.: B13053745
M. Wt: 193.24 g/mol
InChI Key: ORBDRZAPRLVKDA-JTQLQIEISA-N
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Description

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a 2,5-dimethylphenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the amino alcohol.

    Hydrolysis: The amino alcohol is hydrolyzed under acidic conditions to produce the desired amino acid.

    Salt Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound hydrochloride may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products

    Oxidation: Formation of 3-nitro-3-(2,5-dimethylphenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(2,5-dimethylphenyl)propanol.

    Substitution: Formation of various amide derivatives depending on the acylating agent used.

Scientific Research Applications

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(2,6-dimethylphenyl)propanoic acid hydrochloride

Uniqueness

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

ORBDRZAPRLVKDA-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)N

Origin of Product

United States

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